Tetrahydrocytisine

Beschreibung

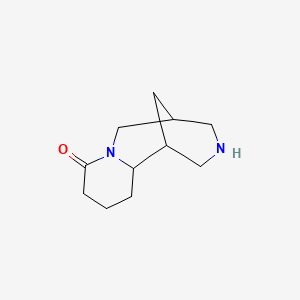

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYCGMBGRYVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CNC3)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Control

Retrosynthetic Analyses of Tetrahydrocytisine (B94161) and Related Structures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. leah4sci.comslideshare.net For this compound and its parent compound, cytisine (B100878), retrosynthetic strategies often focus on disconnecting the tricyclic framework to reveal more manageable bicyclic or monocyclic precursors.

A common approach involves the disconnection of the C-N bonds within the piperidine (B6355638) ring, leading back to substituted quinolizidine (B1214090) intermediates. This strategy simplifies the target to a bicyclic core, which can be further deconstructed. Another key disconnection targets the bond between the nitrogen atom and the pyridone ring (in the case of cytisine), suggesting a construction based on a quinolizidinone scaffold and a suitable three-carbon unit to form the pyridone ring. These analyses highlight the importance of controlling stereochemistry at multiple centers throughout the synthesis.

Total Synthesis Methodologies

The total synthesis of this compound and related cytisine alkaloids has been approached from several angles, each with its own set of advantages and challenges. These strategies often begin with readily available substituted pyridines or piperidines, or employ biomimetic pathways that mimic the natural biosynthetic routes.

Approaches from Substituted Pyridines and Piperidines

One documented approach involves the use of a polysubstituted pyridine, which is then subjected to a series of reactions including reduction, protection, and further cyclization to build the complete tricyclic framework. galchimia.comrsc.orgorganic-chemistry.orgnih.govresearchgate.net The challenge in these syntheses often lies in achieving the correct regioselectivity and stereochemistry during the ring-forming steps.

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to replicate the probable biosynthetic pathways of natural products in the laboratory. wiley-vch.de In the case of quinolizidine alkaloids like this compound, the biosynthesis originates from the amino acid L-lysine. nih.gov L-lysine is converted to cadaverine (B124047), which serves as the precursor to the quinolizidine skeleton. nih.gov

Laboratory-based biomimetic approaches for cytisine and its derivatives have been explored, often utilizing key reactions like the Mannich reaction to construct the core structure. wiley-vch.denih.govmdpi.com These routes can offer a more convergent and potentially more efficient pathway to the target molecule by mimicking the elegant and selective enzymatic processes found in nature. For example, a biomimetic strategy might involve the cyclization of a lysine-derived intermediate to form the quinolizidine ring system, followed by further transformations to complete the tricyclic structure. arkat-usa.org

Key Intermediate Derivations and Transformations

The successful synthesis of this compound often hinges on the efficient preparation and transformation of key intermediates. These intermediates serve as crucial building blocks that already contain a significant portion of the final molecular architecture.

A pivotal intermediate in some syntheses of this compound is quinolizidine-2,6-dione. arkat-usa.org This compound contains the bicyclic quinolizidine core with two carbonyl groups that provide handles for further functionalization. The synthesis of quinolizidine-2,6-dione itself can be achieved through different methods. One approach involves a Dieckmann condensation of a piperidone diester, which can be prepared from simpler starting materials. arkat-usa.org Another route utilizes a biomimetic α-acylimmonium ion cyclization, starting from glutarimide (B196013) which is N-alkylated with 1-butyn-4-ol, followed by reduction and cyclization. arkat-usa.org

Once obtained, quinolizidine-2,6-dione serves as a versatile starting point. The two carbonyl groups can be selectively manipulated to introduce the remaining atoms required to complete the this compound skeleton.

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. orgsyn.orgadichemistry.comoarjbp.comnumberanalytics.com This reaction has found significant application in the synthesis of this compound and related alkaloids.

Specifically, a double Mannich condensation of quinolizidine-2,6-dione with formaldehyde (B43269) and a primary amine, such as methylamine, can be used to construct the third ring of the this compound framework in a highly efficient manner. arkat-usa.org This reaction leads to the formation of a dione (B5365651) intermediate, 11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6,13-dione. umich.edu The reaction is typically carried out under reflux in a solvent like methanol. umich.edu Subsequent reduction of one of the carbonyl groups completes the synthesis of the this compound derivative. arkat-usa.org This application of the Mannich reaction showcases its utility in rapidly building molecular complexity from a relatively simple starting material.

Reduction Strategies

The synthesis of this compound and its derivatives often involves strategic reduction steps to modify the core structure, typically targeting carbonyl groups or the pyridone ring of cytisine. The choice of reducing agent and reaction conditions is crucial for achieving selectivity and preserving other functional groups within the molecule.

A common precursor, cytisine, can be hydrogenated to produce this compound. Efficient conversion has been achieved using platinum oxide as a catalyst, either in acetic acid at atmospheric pressure or in water under increased hydrogen pressure. bas.bg Another approach involves the reduction of this compound itself with powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydrodeoxycytisine, a derivative where the lactam carbonyl has been fully reduced to a methylene (B1212753) group. bas.bgscispace.com

In the total synthesis of racemic 2,3,4,5-tetrahydrocytisine, reduction strategies are key to transforming advanced intermediates. For instance, starting from a dioxoquinolizidine, a double Mannich condensation yields an N-benzyl-8-oxo-2,3,4,5-tetrahydrocytisine intermediate. uchile.cl The selective reduction of the bispidine carbonyl group (at C13) in this intermediate is critical. Both the classical Wolff-Kishner reduction (using hydrazine (B178648) and potassium hydroxide (B78521) in ethylene (B1197577) glycol at high temperatures) and modified versions have been successfully employed to reduce this ketone without affecting the lactam group, affording the tricyclic lactam. uchile.clarkat-usa.org Subsequent removal of the N-benzyl protecting group via catalytic hydrogenation yields the final 2,3,4,5-tetrahydrocytisine. uchile.cl

Another reduction method involves converting the target carbonyl group into its tosylhydrazone, which is then reduced with sodium cyanoborohydride. arkat-usa.org Furthermore, the reduction of a ketolactam intermediate with sodium borohydride (B1222165) has been shown to produce an isomeric mixture of hydroxylactams. arkat-usa.org

| Precursor/Intermediate | Reduction Method/Reagents | Product | Reference(s) |

| Cytisine | Catalytic Hydrogenation (PtO2, H2) | This compound | bas.bg |

| This compound | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrodeoxycytisine | bas.bgscispace.com |

| N-benzyl-8-oxo-2,3,4,5-tetrahydrocytisine | Wolff-Kishner Reduction (N2H4, KOH) | N-benzyl-2,3,4,5-tetrahydrocytisine | uchile.clarkat-usa.org |

| N-benzyl-8-oxo-2,3,4,5-tetrahydrocytisine | Tosylhydrazone formation then NaBH3CN | N-benzyl-2,3,4,5-tetrahydrocytisine | arkat-usa.org |

| Ketolactam intermediate | Sodium Borohydride (NaBH4) | Isomeric Hydroxylactams | arkat-usa.org |

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The development of methods for the stereoselective synthesis of this compound and its derivatives is essential for producing specific, enantiomerically pure compounds, which is crucial for pharmacological studies. wikipedia.org Enantioselective synthesis aims to favor the formation of a specific enantiomer or diastereomer. wikipedia.org This control is achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is an optically active group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.orgyoutube.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net

While the direct application of chiral auxiliaries in the primary ring-forming steps of this compound synthesis is not extensively documented in the provided sources, the principle remains a fundamental strategy in asymmetric synthesis. researchgate.net For example, chiral oxazolidinones, derived from readily available amino alcohols, are effective auxiliaries in asymmetric alkylation and aldol (B89426) reactions, allowing for the stereocontrolled formation of C-C bonds. researchgate.net In a hypothetical application to a this compound precursor, a chiral auxiliary could be attached to a fragment, directing the stereochemistry of a key bond-forming reaction before its removal in a later step.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. nobelprize.org This approach is highly efficient, as a small amount of the catalyst can generate large quantities of the desired enantiomer. nobelprize.org

In the context of this compound, research has explored the use of its derivatives as chiral ligands in metal-catalyzed asymmetric reactions. This compound-derived amide ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation (AAA) of (E)-1,3-diphenyl-2-propenyl acetate (B1210297), achieving high conversions and enantiomeric excesses (ee's) of up to 91%. researchgate.net The catalytic activity and the observed enantioselectivity were found to be strongly correlated with the conformational behavior of the ligands. researchgate.netacs.org Such studies, while not a synthesis of this compound, demonstrate the value of its rigid, chiral scaffold in the design of new ligands for asymmetric catalysis. researchgate.netacs.org

Control of Stereogenic Centers (e.g., C-7–C-8–C-9 bridge orientation)

Controlling the specific orientation of the stereogenic centers that define the three-dimensional structure of the this compound skeleton is a key challenge. The natural alkaloid possesses a specific configuration that is essential for its biological activity.

Stereocontrolled reactions on the this compound scaffold itself have been used to create complex derivatives with defined stereochemistry. For example, new heterocyclic quinolizidine systems have been prepared from (1R,5S,12S)-tetrahydrocytisine. colab.ws The synthetic route involved the arylation of this compound, followed by condensation with 1,3-dimethylbarbituric acid. The resulting intermediate underwent a highly stereoselective cyclization via a T-reaction, yielding spirocyclic products. The structures and stereochemistry of these complex products were confirmed using NMR and X-ray crystal structure analysis, demonstrating that the inherent chirality of the starting this compound can direct the formation of new stereocenters in a predictable manner. colab.ws

Synthetic Exploration of this compound Analogues and Derivatives

The rigid tricyclic structure of this compound serves as a valuable scaffold for the synthesis of novel analogues and derivatives. These modifications are aimed at exploring structure-activity relationships and developing new ligands with tailored pharmacological profiles.

Design Principles for Structural Diversification

The design of this compound analogues is guided by several principles aimed at systematically probing the molecule's interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). A primary strategy involves modifying the core scaffold to access positions that are not easily functionalized through direct substitution on the natural product. This requires total synthesis approaches. uchile.cl

Key design principles include:

Ring Contraction/Expansion: Creating analogues with altered ring sizes to probe the spatial requirements of the receptor binding pocket. uchile.cl

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., nitrogen, creating aza-analogues) to alter electronic properties and hydrogen bonding capabilities. uchile.cl

Core Scaffold Modification: Synthesizing novel skeletons, such as cyfusine, through cycloaddition reactions to create significant structural divergence from the parent alkaloid. uchile.cl

Substitution at Inaccessible Positions: Total synthesis enables the introduction of substituents, like halogens, at positions such as C-4, which are not accessible through electrophilic substitution of cytisine itself. uchile.cl This allows for fine-tuning of ligand-receptor interactions.

Hybrid Molecules: Combining the structural features of this compound with other pharmacophores, such as that of epibatidine, to create hybrid compounds with potentially novel or enhanced activity. uchile.cl

An example of these principles in action is a synthesis that begins with a [3+2] cycloaddition to create a key pyrrolidine (B122466) intermediate, which is then elaborated through reduction and cyclization steps to afford novel skeletons like cyfusine and cyclopropylcyfusine. uchile.cl This demonstrates how strategic synthetic design can lead to significant structural diversification based on the this compound framework.

Access to Novel Structural Motifs

The rigid, tricyclic framework and inherent chirality of the quinolizidine alkaloid (-)-cytisine and its derivatives, such as this compound, make them valuable chiral scaffolds in synthetic chemistry. researchgate.netnih.gov Researchers have leveraged this pre-defined stereochemistry to control the synthesis of new molecules and to create novel structural motifs with potential applications in fields like asymmetric catalysis and medicinal chemistry. scispace.comchemrxiv.org The synthesis of this compound itself is often achieved through the catalytic hydrogenation of (-)-cytisine, using catalysts like platinum oxide in various solvents, which sets the stage for its use as a stereochemically defined starting material. bas.bg

One significant approach involves utilizing the this compound backbone to create new chiral ligands. researchgate.net These ligands can then be used to induce stereoselectivity in chemical reactions. For instance, novel phosphino-benzenecarboxamide ligands have been synthesized from this compound. researchgate.net The structures and conformations of these new compounds were confirmed using NMR, X-ray, and DFT studies. researchgate.net The application of these this compound-derived ligands in palladium-catalyzed asymmetric allylic alkylation of substrates like (E)-1,3-diphenyl-2-propenyl acetate has been shown to proceed with excellent conversions and high enantiomeric excess (ee). researchgate.netacs.org

Table 1: Performance of this compound-Derived Ligands in Asymmetric Catalysis Data derived from studies on cytisine-based scaffolds.

| Ligand Precursor | Catalytic Reaction | Substrate | Result | Source |

|---|---|---|---|---|

| This compound | Pd-catalyzed allylic alkylation | (E)-1,3-diphenyl-2-propenyl acetate | Excellent conversion, up to 92% ee | researchgate.net |

| Tetrahydrodeoxocytisine | Pd-catalyzed allylic alkylation | (E)-1,3-diphenyl-2-propenyl acetate | Excellent conversion, high enantioselectivity | researchgate.netacs.org |

A more advanced strategy for generating novel motifs involves the chemical fragmentation of the cytisine ring system to yield highly functionalized and enantiomerically pure piperidine scaffolds. scispace.com This method provides access to a "privileged" heterocyclic core unit that is valuable in medicinal chemistry. scispace.com The process begins with the N-alkylation of cytisine (e.g., N-benzyl cytisine), followed by a directed C(6) lithiation. This intermediate is then treated with an electrophile, such as an isopropylboronic acid pinacol (B44631) ester ((OiPr)Bpin), to form a boronate ester. Subsequent oxidation of this ester cleaves the C(6)-N(7) bond, effectively opening the tricyclic structure to reveal a versatile cis-3,5-disubstituted piperidine core. scispace.com

Table 2: Key Steps in Ring Fragmentation of N-Benzyl Cytisine Scaffold This process illustrates a method to generate novel piperidine motifs from the core cytisine structure.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| 1. C(6) Lithiation & Borylation | LDA, (OiPr)Bpin | C(6)-boronate ester adduct (17) | 89% | scispace.com |

| 2. Oxidation & Reduction | NaBO₃ (oxidation), NaBH₄ (reduction) | N-benzyl piperidine core (18) | 52% (overall from N-benzyl cytisine) | scispace.com |

Beyond modifying the natural product, total synthesis approaches provide access to the core this compound structure and its analogs. A short synthesis of 2,3,4,5-tetrahydrocytisine was developed by Scheiber and Nemes. uchile.clarkat-usa.org Their strategy is built upon the earlier preparation of (±)-N-methyl-8-oxo-2,3,4,5-tetrahydrodesoxocytisine. uchile.cl The synthesis involves a double Mannich condensation of a dioxoquinolizidine with formaldehyde and benzylamine (B48309) to construct the key tricyclic framework. uchile.cl Subsequent selective reduction of a carbonyl group and removal of the benzyl (B1604629) protecting group affords the final this compound product. uchile.cl This synthetic route demonstrates access to the core bicyclic architecture without reliance on the natural alkaloid, opening possibilities for creating analogs with diverse substitutions. rsc.org

Table 3: Overview of a Total Synthesis Approach to this compound

| Step | Reaction Type | Key Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Double Mannich Condensation | Dioxoquinolizidine, formaldehyde, benzylamine | (±)-N-benzyl-8-oxo-2,3,4,5-tetrahydrocytisine (49) | uchile.cl |

| 2 | Carbonyl Reduction | Wolff–Kishner reduction | Tricyclic lactam (50) | uchile.cl |

| 3 | Deprotection | Catalytic Hydrogenation | 2,3,4,5-tetrahydrocytisine (51) | uchile.cl |

Structure Activity Relationship Sar Studies of Tetrahydrocytisine

Establishment of Core Pharmacophores for Biological Recognition

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For ligands of nAChRs like tetrahydrocytisine (B94161), the core pharmacophore generally includes a positively charged or chargeable nitrogen atom and a hydrogen bond acceptor. ox.ac.uk

The binding of agonists to nAChRs, including those of the cytisine (B100878) family, is known to occur at the interface between two subunits of the receptor. plos.org The key interacting residues are located in what are known as loops A, B, and C on the principal face of one subunit and loops D, E, and F on the complementary face of the adjacent subunit. frontiersin.org

Studies on related nAChR agonists reveal the importance of specific interactions. For instance, the crystal structure of methyllycaconitine (B43530) (MLA) bound to an acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, shows that the tertiary amine forms a hydrogen bond with a tryptophan residue (Trp147) on the principal face. frontiersin.org Similarly, the positively charged quaternary ammonium (B1175870) group of acetylcholine (B1216132) itself is a key pharmacophoric element. ox.ac.uk For this compound and its analogs, the protonated secondary or tertiary amine is considered a critical feature for electrostatic interactions within the receptor binding pocket.

The carbonyl group of the pyridone ring in cytisine acts as a hydrogen bond acceptor. ox.ac.uk Saturation of the pyridone ring to form this compound alters the electronic properties and conformation of this region, which in turn affects its interaction with the receptor. While this compound itself shows a significantly lower affinity for α4β2* and α3β4* nAChRs compared to cytisine, it serves as a valuable scaffold for developing new derivatives. uni-bonn.de This suggests that while the core amine feature is retained, modifications to the ring system are critical in defining the complete pharmacophore for high-affinity binding.

Pharmacophore models developed for various nAChR subtypes, such as the α4β2 and α7 receptors, often highlight the necessity of hydrophobic regions and hydrogen bond donors and acceptors for effective ligand binding. mdpi.com For the α4β2 receptor, a planar ring system is often favored, whereas a non-planar ring can be beneficial for α7 receptor ligands. mdpi.com

Positional and Functional Group Scan Strategies

Systematic modification of the this compound scaffold at various positions and the introduction of different functional groups have provided valuable insights into its SAR.

Saturation of the pyridone ring in cytisine to yield this compound drastically reduces affinity for α4β2* nAChRs (a 170-fold decrease) and α3β4* nAChRs (a 21-fold decrease). uni-bonn.de This indicates the electronic and conformational properties of the A/B ring system are critical for high-affinity binding to these subtypes.

Further modifications to the this compound structure have been explored:

N-methylation and N-acetylation: N-methylation of the secondary amine in this compound leads to a further decrease in affinity, while N-acetylation also results in low-affinity compounds. uni-bonn.de

Halogenation: In the parent compound, cytisine, halogenation at the 3- and 5-positions of the pyridone ring has been shown to produce compounds with high affinity for nAChR subtypes. For example, 3-bromocytisine (B1662614) displays selectivity for the heteromeric α4β2 receptor. researchgate.net While direct halogenation studies on the this compound ring are less common, these findings on cytisine highlight sensitive positions for modification.

The table below summarizes the affinity of cytisine and this compound for different nAChR subtypes.

| Compound | nAChR Subtype | Kᵢ (nM) |

| Cytisine | α4β2 | 0.42 |

| This compound | α4β2 | 71.3 |

| Cytisine | α3β4 | 18 |

| This compound | α3β4 | 385 |

| Cytisine | Muscle type | 1300 |

| This compound | Muscle type | 18000 |

Data sourced from in vitro evaluation of novel nicotinic acetylcholine receptor ligands. uni-bonn.de

Elucidation of Key Structural Determinants for Molecular Interaction

The molecular interactions that govern the binding of ligands to nAChRs are complex and subtype-dependent. The structural features of the ligand-binding pocket and the specific amino acid residues involved determine the pharmacological properties of a given nAChR subtype. frontiersin.org

Key determinants for the interaction of nicotinic ligands include:

Cation-π Interactions: Aromatic residues, particularly tryptophan and tyrosine, in the binding pocket form a "box" that interacts with the cationic nitrogen of the ligand. This cation-π interaction is a crucial component of binding for many nAChR agonists. mdpi.com

Hydrogen Bonding: Hydrogen bonds between the ligand and amino acid side chains or the protein backbone contribute to binding affinity and specificity. The carbonyl oxygen in cytisine, for example, acts as a hydrogen bond acceptor. frontiersin.org

For this compound, the saturation of the A ring alters its geometry and electronic distribution compared to cytisine, thereby affecting these key interactions. The reduced affinity of this compound suggests that the planarity and aromaticity of the pyridone ring in cytisine are important for optimal interactions within the binding site of certain nAChR subtypes. uni-bonn.de The interactions with specific loops, such as loop F, have been proposed as key determinants for the higher affinity of some toxins for certain nAChR subtypes, and similar principles apply to smaller ligands like this compound analogues. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. bioinformation.net These models are valuable tools for understanding SAR and for predicting the activity of novel analogues. slideshare.net

2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors of the molecules. bioinformation.netfrontiersin.org These descriptors can include parameters like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). The goal is to derive a linear equation that describes how these properties influence activity. researchgate.net

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. slideshare.net These methods require the three-dimensional alignment of the molecules in a dataset.

CoMFA calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom on a 3D grid. mdpi.comresearchgate.net The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). researchgate.net

CoMSIA is similar to CoMFA but uses a Gaussian-type function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.commdpi.com This can sometimes lead to more stable models and more easily interpretable contour maps. mdpi.com

The output of 3D-QSAR studies are contour maps that visualize regions where modifications to the molecular structure are predicted to enhance or decrease biological activity. researchgate.net For example, a green contour in a CoMFA steric map indicates a region where bulky groups are favored, while a yellow contour indicates regions where bulk is unfavorable. researchgate.net

While specific QSAR models exclusively for this compound analogues are not widely published, the principles of QSAR have been extensively applied to broader classes of nicotinic ligands. nih.gov A robust 3D-QSAR model for nicotinic agonists was developed using CoMFA, which successfully merged models from different chemical classes into a general model with good predictive power. nih.gov This global model, with a cross-validated r² (q²) of 0.749, demonstrated that detrimental steric effects were a primary factor modulating receptor affinity. nih.gov

The development of a predictive QSAR model for this compound analogues would follow a standard procedure:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., binding affinities or functional potencies) would be compiled. This set would be divided into a training set to build the model and a test set to validate its predictive ability. researchgate.net

Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: For 2D-QSAR, various molecular descriptors would be calculated. frontiersin.org For 3D-QSAR, steric and electrostatic (CoMFA) or similarity (CoMSIA) fields would be computed. mdpi.com

Model Generation and Validation: Statistical methods, typically PLS, would be used to create a correlation between the descriptors/fields and biological activity. ijpsr.com The model's statistical significance and predictive power are assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive r² for the external test set. mdpi.com A q² value above 0.5 is generally considered to indicate good internal validation. mdpi.com

The resulting contour maps would guide the design of new this compound derivatives. For instance, if a map showed that an electropositive group is favored in a certain region, new analogues could be synthesized with substituents that increase the positive potential in that area, with the goal of improving affinity or selectivity for a specific nAChR subtype.

Molecular Interactions and Receptor Pharmacology Preclinical Focus

Tetrahydrocytisine (B94161) Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular targets for cytisine (B100878) and its analogs are the neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic communication in the nervous system. nih.gov These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits. nih.gov The arrangement of these subunits determines the receptor's pharmacological and biophysical properties. nih.gov

Cytisine exhibits a distinct selectivity profile for different nAChR subtypes, a property that is central to its pharmacological effects. It is characterized as a high-affinity partial agonist of α4β2* nAChRs, the most abundant nicotinic receptor subtype in the brain. nih.govdrugbank.com Its affinity for the α4β2 receptor is reported to be significantly higher than that of nicotine (B1678760) itself. nih.gov In contrast, cytisine generally shows lower affinity and activity at other nAChR subtypes, such as α3β4* and the homomeric α7 receptor. nih.govbohrium.com

| nAChR Subtype | Binding Affinity (Ki, nM) for Cytisine | Reference |

|---|---|---|

| α4β2 | ~0.05 - 0.5 | nih.govdrugbank.com |

| α3β4 | Variable, generally lower affinity than α4β2 | nih.gov |

| α7 | Low affinity (>1000 nM) | bohrium.comnih.gov |

| Muscle-type (α1β1δγ) | Low affinity | noaa.gov |

Current research identifies cytisine as a competitive agonist that acts at the orthosteric binding site of nAChRs—the same site where the endogenous neurotransmitter acetylcholine binds. nih.gov This site is located at the interface between two subunits in the extracellular domain. nih.gov Ligands that bind to topographically distinct sites to modulate receptor function are known as allosteric modulators. There is currently no substantial preclinical evidence to suggest that cytisine or its close derivatives function as allosteric modulators of nAChRs. Their mechanism is centered on direct competition with and activation of the orthosteric site.

The pharmacological activity of cytisine is complex, exhibiting both agonistic and antagonistic properties depending on the nAChR subtype and the presence of other ligands like nicotine. This dual action is best described as partial agonism. nih.gov

At the α4β2* nAChR, cytisine acts as a partial agonist, meaning it binds to the receptor and elicits a response that is weaker than that of a full agonist like nicotine. nih.gov This partial activation is thought to be sufficient to alleviate withdrawal symptoms by stimulating dopamine (B1211576) release in the mesolimbic system, but to a lesser extent than nicotine. nih.gov Simultaneously, by occupying the receptor's binding site, it acts as an antagonist in the presence of nicotine, blocking nicotine from binding and thereby reducing the rewarding effects of smoking. nih.govresearchgate.net

In contrast, at α3β4* and α7 nAChRs, cytisine has been shown to behave as a full agonist in some experimental systems. nih.govbohrium.com This activity at α3β4* receptors, which are prevalent in the autonomic nervous system, may be associated with some of its side effects. nih.gov

| nAChR Subtype | Functional Activity of Cytisine | Reference |

|---|---|---|

| α4β2 | Partial Agonist | nih.govnih.gov |

| α3β4 | Full Agonist | nih.gov |

| α7 | Full Agonist | bohrium.com |

The binding of cytisine to the orthosteric site of nAChRs is governed by specific molecular interactions. The binding pocket is formed by a cluster of aromatic amino acid residues from different loops (A, B, C on the principal face and D, E, F on the complementary face) of adjacent subunits. nih.gov

Key interactions for cytisine binding to the α4β2 nAChR include:

Cation-π Interaction: A crucial interaction occurs between the protonated nitrogen atom of cytisine's piperidine (B6355638) ring and the electron-rich face of a tryptophan residue (TrpB) in the binding pocket. nih.gov

Hydrogen Bonding: The carbonyl oxygen of cytisine's pyridone ring acts as a hydrogen bond acceptor, forming a bond with a hydrogen bond donor on the complementary subunit. nih.gov Additionally, the N-H group of the piperidine ring can act as a hydrogen bond donor. acs.org

Atypical Cation-π Interaction: Studies of cytisine derivatives have suggested that a second, weaker cation-π interaction may occur at the agonist binding site. nih.gov

The chemical structure of this compound, lacking the carbonyl group and the sp2-hybridized carbons of the pyridone ring, would significantly alter these interactions. The loss of the carbonyl oxygen would eliminate a key hydrogen bond, and the increased flexibility of the saturated ring system could change the molecule's orientation within the binding pocket, likely affecting its affinity and efficacy.

The activation of nAChRs involves a series of rapid conformational changes. mdpi.com Upon agonist binding, the receptor transitions from a resting (closed) state to an active (open) state, allowing ion influx. nih.gov This is followed by a transition to a desensitized (closed) state, where the receptor has a high affinity for the agonist but the ion channel is non-conducting. mdpi.com

Exploration of Other Potential Molecular Targets and Mechanistic Pathways

While nAChRs are the well-established primary targets of cytisine, preclinical research into its derivatives suggests the possibility of interactions with other molecular targets. nih.gov Some structurally modified cytisine compounds have shown biological activities that may not be mediated solely by nAChRs, although these alternative targets and mechanisms are still under investigation. nih.gov

The potential for off-target binding is a critical aspect of pharmacology. Off-target interactions can lead to unexpected biological effects. mdpi.comcrownbio.com For a molecule like this compound, a comprehensive screening against a panel of receptors, enzymes, and transporters would be necessary to identify any significant off-target activities. At present, there is no published data detailing such a profile for this compound.

An article on the molecular interactions and receptor pharmacology of this compound cannot be generated based on currently available scientific literature. Extensive searches for preclinical data on this compound's interactions with non-nicotinic acetylcholine receptors (non-nAChRs), its effects on enzyme modulation, its mechanisms of ion channel gating, and its influence on protein-protein interactions have yielded no specific research findings.

The existing body of research focuses almost exclusively on the related compound, cytisine. While cytisine is a well-documented partial agonist of nicotinic acetylcholine receptors (nAChRs), information regarding its activity at other receptor types or its broader pharmacological profile is limited. One study noted a negative correlation between the affinity of cytisine for nAChRs and muscarinic receptors, suggesting a lack of significant binding to the latter. However, this finding pertains to cytisine and cannot be extrapolated to this compound without direct experimental evidence.

Furthermore, a review of cytisine derivatives indicated that some structurally modified versions may possess biological activities through targets other than nAChRs. Unfortunately, these alternative targets have not yet been identified, and the mechanisms of action remain uninvestigated.

Consequently, there is no data to populate the requested sections on this compound's non-nAChR receptor binding, enzyme modulation, ion channel gating mechanisms, or protein-protein interaction modulations. As a result, the creation of a scientifically accurate and detailed article, including the required data tables, is not feasible at this time. Further preclinical research is necessary to elucidate the specific molecular and pharmacological properties of this compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of Tetrahydrocytisine (B94161) at Receptor Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the binding mode of compounds like this compound within the orthosteric site of nAChRs.

Docking simulations predict that this compound, similar to its parent compound cytisine (B100878) and the endogenous neurotransmitter acetylcholine (B1216132), binds at the interface between subunits in the extracellular domain of the nAChR. frontiersin.org Specifically, for the α4β2 subtype, which is a key target for smoking cessation therapies, the binding pocket is located at the interface between an α4 (principal, or '+') subunit and a β2 (complementary, or '−') subunit. nih.gov

| Receptor Subunit | Contributing Loop | Key Residue | Predicted Interaction Type |

|---|---|---|---|

| α4 (Principal) | Loop A | Trp88 | Hydrophobic |

| α4 (Principal) | Loop B | Trp149 | Cation-π |

| α4 (Principal) | Loop C | Tyr190 | Aromatic |

| α4 (Principal) | Loop C | Tyr197 | Aromatic |

| β2 (Complementary) | Loop D | Trp55 | Aromatic/van der Waals |

| β2 (Complementary) | Loop E | Leu119 | Hydrogen Bond (Backbone) |

| β2 (Complementary) | Loop F | Asp175 | Hydrogen Bond (Side Chain) |

The stability of the this compound-nAChR complex is maintained by a network of non-covalent interactions. Analysis based on models of related compounds like cytisine reveals several key energetic contributions. nih.gov

Cation-π Interactions: The most significant interaction is the cation-π bond between the protonated amine of this compound and the indole (B1671886) ring of Trp149 (Loop B) on the principal α4 subunit. Studies on cytisine derivatives have suggested that a second cation-π interaction may also occur, contributing to binding affinity. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for specificity and anchoring the ligand in its binding pose. The carbonyl oxygen of this compound is predicted to act as a hydrogen bond acceptor, forming a bond with the backbone amide of a leucine (B10760876) residue on Loop E of the complementary β2 subunit. Additional hydrogen bonds can be formed with other residues, such as a key threonine on Loop E, and with ordered water molecules within the binding site. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that occur over time. nih.gov These simulations model the movement of atoms by solving Newton's equations of motion, offering insights that static docking models cannot provide. plos.org

MD simulations are used to evaluate the stability of the predicted docking pose of this compound within the nAChR binding site. A stable complex is typically characterized by low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation, usually on the nanosecond timescale. nih.gov

After an initial period of fluctuation where the ligand and receptor adjust to each other, a stable binding mode is expected to reach equilibrium, with the RMSD values plateauing. mdpi.com Analysis of MD trajectories for other ligands in nAChRs shows that stable complexes exhibit RMSD values that converge and fluctuate around a stable average (e.g., 2-3 Å for the protein backbone). nih.govresearchgate.net Large deviations in the ligand's RMSD would suggest an unstable binding mode, where the ligand may not remain in the binding pocket. nih.gov Cluster analysis of the trajectory frames can further identify the most populated and energetically favorable conformations of the complex.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atoms RMSD (Å) | Complex Stability Status |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Initial State |

| 10 | 1.8 | 1.5 | Equilibrating |

| 25 | 2.3 | 1.9 | Equilibrating |

| 50 | 2.5 | 2.1 | Stable |

| 75 | 2.6 | 2.0 | Stable |

| 100 | 2.5 | 2.2 | Stable |

Note: This table presents generalized, representative data based on typical MD simulation results for ligand-receptor complexes nih.govresearchgate.net to illustrate the concept of stability analysis. Specific simulation data for this compound was not available in the cited literature.

MD simulations reveal that the binding site of the nAChR is not rigid but is a dynamic entity that undergoes conformational changes upon ligand binding. A key dynamic feature is the movement of Loop C on the principal subunit. plos.org Upon agonist binding, this loop is often observed to "cap" or "flop" down over the ligand, partially closing the binding site. elifesciences.orgelifesciences.org This movement is thought to be a critical step in transducing the binding event into the allosteric conformational change that leads to channel gating. plos.org

Simulations also show fluctuations in other binding site residues, known as root-mean-square fluctuation (RMSF), indicating their relative flexibility. Residues in loops tend to be more flexible than those in structured beta-sheets. The binding of a ligand like this compound is expected to stabilize the binding pocket, leading to reduced fluctuations in the surrounding residues compared to the unbound (apo) state. researchgate.net This stabilization, along with the "dewetting" of the binding site (the expulsion of ordered water molecules), contributes to the favorable energetics of binding. elifesciences.org

Binding Free Energy Calculations

While docking can predict binding poses, it does not typically provide highly accurate binding affinities. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used to calculate the binding free energy (ΔG_bind), which is a more quantitative measure of affinity. nih.govnih.gov

These methods calculate the free energy difference between the bound (ligand-receptor complex) and unbound (separate ligand and receptor) states in solution. ambermd.org The binding free energy is composed of several terms, including the molecular mechanics energy (van der Waals and electrostatic interactions), the polar and non-polar solvation energies, and the conformational entropy. nih.gov

MM/PBSA and MM/GBSA: These are popular "end-point" methods that calculate the free energy by averaging over a number of snapshots from an MD simulation. nih.gov They provide a balance between computational cost and accuracy. The total binding free energy is a sum of changes in gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS).

Alchemical Free Energy Perturbation (FEP): This is a more computationally intensive but theoretically more rigorous method. nih.govcresset-group.com It involves gradually "transforming" or "alchemically mutating" the ligand into solvent in a series of steps, both in the free state and when bound to the receptor. By summing the free energy changes for each small step, a highly accurate relative binding free energy can be calculated. nih.gov

| Energy Component | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| ΔE_vdw (van der Waals) | Favorable contacts between ligand and protein atoms. | -35.5 |

| ΔE_elec (Electrostatic) | Favorable electrostatic interactions (H-bonds, cation-π). | -22.0 |

| ΔG_polar (Polar Solvation) | Unfavorable energy to desolvate polar groups. | +38.5 |

| ΔG_nonpolar (Non-polar Solvation) | Favorable energy from hydrophobic effect. | -4.5 |

| -TΔS (Conformational Entropy) | Unfavorable energy from loss of rotational/translational freedom. | +12.0 |

| ΔG_bind (Total Binding Free Energy) | Sum of all components. | -11.5 |

Note: The values in this table are representative examples based on published MM/PBSA calculations for similar ligands at nAChRs plos.org and are intended to illustrate the contribution of different energy terms. Specific binding free energy calculations for this compound were not available in the cited literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific receptor. nih.gov For this compound and its analogs targeting nAChRs, these models typically include key features such as a hydrogen bond acceptor (the pyridinone oxygen), a cationic center (the protonated nitrogen), and specific hydrophobic or aromatic regions that complement the receptor's binding site. researchgate.net

These pharmacophore models serve two primary purposes:

Understanding Structure-Activity Relationships (SAR): By comparing the pharmacophoric features of a series of active and inactive compounds, researchers can identify the critical molecular properties required for biological activity.

Virtual Screening: The pharmacophore acts as a 3D query to rapidly search large chemical databases for novel compounds that match the required features, potentially identifying new and diverse chemical scaffolds for development. nih.gov

Recent studies have focused on developing and validating highly specific pharmacophore maps for nAChR subtypes like α4β2 and α7. nih.govnih.gov These models are often built using docking-based comparative intermolecular contact analysis, which identifies critical protein-ligand interactions from a set of known bioactive ligands. nih.gov The resulting pharmacophores are then validated for their ability to distinguish active compounds from inactive decoys, ensuring their reliability for virtual screening campaigns. nih.gov

The key features of a pharmacophore model derived from this compound for nAChR binding are summarized below.

| Pharmacophoric Feature | Description | Typical Distance Constraint (from Cationic Center) |

|---|---|---|

| Cationic Center (CAT) | Protonatable nitrogen atom (sp3 hybridized) | N/A |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the pyridinone ring | ~4.8 Å |

| Hydrophobic/Aromatic Group (HY/AR) | Aromatic ring or other nonpolar substituent | Variable, defines selectivity |

De Novo Ligand Design Strategies Based on this compound Scaffolds

De novo design is a computational strategy that aims to build novel molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a receptor's binding site. osti.govresearchgate.net The rigid, tricyclic core of this compound makes it an excellent starting point, or "scaffold," for such design strategies.

In this approach, the this compound scaffold can be used in several ways:

Fragment-Based Growth: The core structure is placed in the receptor binding site, and computational algorithms then explore adding different chemical fragments to available growth vectors, optimizing for shape and chemical complementarity. osti.gov

Scaffold Hopping: The key pharmacophoric features of this compound are identified and used as a template. Design algorithms then search for entirely new scaffolds that can present the same pharmacophoric features in the correct 3D orientation. nih.govnih.gov This is a powerful method for discovering novel intellectual property and moving away from existing chemical series. researchgate.net

These design processes are guided by a scoring function that evaluates how well the newly generated molecules fit the binding site and satisfy chemical constraints. osti.gov The goal is to explore vast regions of chemical space efficiently to generate a small, diverse set of synthetically feasible compounds with a high probability of being active. mdpi.com By using the this compound scaffold as a foundation, these methods leverage a known potent structural motif to create next-generation ligands with potentially improved properties.

Biosynthesis Research of Tetrahydrocytisine

Identification of Precursor Pathways in Producing Organisms

The foundational step in the formation of all quinolizidine (B1214090) alkaloids is the conversion of a primary metabolite into the core diamine structure. rsc.orgmdpi.com

The biosynthetic pathway for tetrahydrocytisine (B94161) and other QAs originates from the essential amino acid L-lysine. oup.comrsc.org The first committed step in this pathway is the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). rsc.orgmdpi.comscilit.com This reaction serves as the entry point, diverting lysine (B10760008) from primary metabolism into the specialized secondary metabolic pathway of QA synthesis. nih.gov The conversion of L-lysine to cadaverine is a critical branching point, and its efficiency directly influences the subsequent production of the alkaloid scaffold. nih.govresearchgate.net

Enzymology of this compound Biosynthesis

The transformation of L-lysine into the complex structure of this compound is mediated by a series of specific enzymes. The characterization of these enzymes and their corresponding genes is crucial for understanding the complete biosynthetic sequence.

Lysine decarboxylase (LDC) is the pivotal enzyme that catalyzes the initial step of QA biosynthesis. oup.comnih.govscilit.com Research has led to the isolation and characterization of a specific lysine/ornithine decarboxylase (L/ODC) from several QA-producing plants, including Lupinus angustifolius, Sophora flavescens, and Echinosophora koreensis. oup.comrsc.orgnih.gov While related to the more common ornithine decarboxylases found in many plants, these enzymes form a distinct phylogenetic group. oup.comnih.gov

Recombinant versions of these enzymes from QA-producing plants have been shown to preferentially or equally catalyze the decarboxylation of L-lysine over L-ornithine. nih.gov The LDC from L. angustifolius (La-L/ODC) was found to be localized in the chloroplasts, which aligns with findings that QA biosynthesis occurs in the green tissues of the plant. acs.orgnih.gov LDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, requiring this cofactor for its catalytic activity. rsc.orgengineering.org.cn

| Enzyme Source Organism | Enzyme Name/Type | Substrate Preference | Cellular Localization | Reference |

|---|---|---|---|---|

| Lupinus angustifolius | Lysine/Ornithine Decarboxylase (La-L/ODC) | Preferential for L-lysine | Chloroplasts | nih.gov |

| Sophora flavescens | Lysine/Ornithine Decarboxylase | Similar efficiency for L-lysine and L-ornithine | Not specified | rsc.org |

| Echinosophora koreensis | Lysine/Ornithine Decarboxylase | Similar efficiency for L-lysine and L-ornithine | Not specified | rsc.org |

Significant progress has been made in identifying the genes responsible for the early stages of QA biosynthesis. A cDNA for lysine/ornithine decarboxylase (L/ODC) was first isolated from Lupinus angustifolius by comparing gene transcripts from high-QA and low-QA cultivars. nih.govscilit.com Subsequently, L/ODC cDNAs were also obtained from other QA-producing plants like Sophora flavescens, Echinosophora koreensis, Thermopsis chinensis, and Baptisia australis. oup.comnih.gov

Functional analysis confirmed the role of these genes. When the L/ODC gene from L. angustifolius was expressed in transgenic Arabidopsis plants, the plants produced enhanced levels of cadaverine. oup.comnih.govscilit.com Similarly, expression in transgenic tobacco suspension cells led to the production of cadaverine-derived alkaloids, confirming the gene's direct involvement in the synthesis of the key precursor for the QA pathway. nih.govnih.gov

Regulation of Biosynthetic Pathways in Plantae

The production of secondary metabolites like this compound is tightly controlled within the plant to ensure it occurs at the correct time, in the appropriate tissues, and at the necessary levels in response to internal and external stimuli. nih.govresearchgate.net

The biosynthesis of quinolizidine alkaloids is regulated primarily at the transcriptional level. nih.gov The expression of biosynthetic genes, such as LDC, is often coordinated and can be tissue-specific and induced by developmental or environmental cues. acs.orgnih.govresearchgate.net Like many other secondary metabolite pathways, the regulation of QA synthesis likely involves a complex network of transcription factors (e.g., MYB, bHLH, WRKY families) that respond to phytohormones and environmental signals. nih.govresearchgate.netfrontiersin.org This intricate control allows the plant to fine-tune the production of these defensive compounds. nih.gov

While the overarching regulatory mechanisms for plant secondary metabolism are well-documented, the specific transcription factors that directly bind to and control the promoters of this compound biosynthetic genes remain an active area of research. nih.govfrontiersin.org Post-translational modifications of biosynthetic enzymes can also play a role in modulating pathway flux, although this is less characterized for QA biosynthesis compared to transcriptional control. nih.govmdpi.com The quantitative capacity of a plant cell to produce specific alkaloids is largely determined by the levels of the necessary biosynthetic enzymes, which are in turn controlled by gene expression. nih.gov

Environmental and Developmental Influences on Alkaloid Production

The biosynthesis and accumulation of quinolizidine alkaloids (QAs), including this compound, are complex processes influenced by a multitude of endogenous and exogenous factors. While specific research focusing exclusively on this compound is limited, the broader understanding of QA regulation provides significant insights into how its production is likely controlled by environmental cues and the plant's developmental stage. Plants modulate the synthesis of these secondary metabolites to balance the energetic costs of production with the ecological benefits of defense. nih.govresearchgate.net

Environmental Factors

Environmental conditions play a crucial role in regulating the production of QAs in plants. mdpi.com Factors such as light, temperature, water availability, and soil composition can significantly alter the concentration and profile of these alkaloids. d-nb.infomaxapress.com

Temperature: Temperature is a critical environmental factor influencing the metabolic activity of plants and, consequently, the synthesis of secondary metabolites. maxapress.comnih.gov Studies on various lupin species have demonstrated that temperature can have a significant, though sometimes unpredictable, impact on the accumulation of QAs in seeds. researchgate.net An increase of just a few degrees in the mean temperature can lead to a substantial rise in the total alkaloid content in some cultivars. nih.gov

Water Availability and Drought Stress: Water availability is another key factor, with drought stress often leading to an increase in alkaloid concentrations in various plant species. researchgate.net This response is considered part of the plant's defense mechanism to cope with adverse conditions. However, the effect of drought on the final alkaloid content in seeds can be complex and variable. nih.gov

Soil Composition and pH: The characteristics of the soil, including nutrient availability and pH, can also impact QA production. nih.gov For example, the concentration of QAs in Lupinus angustifolius has been observed to nearly double when grown in low pH soils compared to high pH soils. actascientific.com Nutrient availability, particularly nitrogen, which is a key component of alkaloids, is also a critical determinant of the rate of biosynthesis. maxapress.com

Developmental Influences

The production of this compound and other QAs is also tightly regulated throughout the life cycle of the plant. researchgate.net The concentration and distribution of these alkaloids can vary significantly between different plant organs and at different developmental stages. nih.govmaxapress.combund.demdpi.com

Organ-Specific Accumulation: QA biosynthesis predominantly occurs in the green, aerial parts of the plant, such as the leaves and stems. From there, these alkaloids are transported via the phloem to other parts of the plant, including the roots, flowers, and seeds. researchgate.net The organs essential for reproduction and survival, like seeds, often serve as the primary storage sites and can accumulate very high concentrations of these defensive compounds.

Developmental Stage-Dependent Content: The alkaloid content within a plant is not static but changes as the plant develops from a seedling to a mature, reproductive organism. mdpi.com Research on Sophora alopecuroides has shown that the total alkaloid content varies significantly across different growth stages, with the highest concentration being observed at the mature stage. Similarly, studies on Sophora davidii indicate that the expression of key enzymes in the alkaloid biosynthesis pathway is highest during the seed maturation stage, which aligns with the need for seed protection. This developmental regulation ensures that the plant allocates resources to defense when and where it is most needed. researchgate.net

The following tables present data on the influence of environmental and developmental factors on the content of quinolizidine alkaloids in plants known to produce this compound or its derivatives. It is important to note that this data represents the total or major alkaloids and is not specific to this compound alone, reflecting the current state of available research.

Table 1: Effect of Mean Daily Temperature on Total Quinolizidine Alkaloid (TQA) Content in Lupinus angustifolius Seeds

| Cultivar | Mean Temperature (°C) | TQA Content (mg/kg) | Fold Increase |

| Cultivar A | 15.5 | 150 | - |

| Cultivar A | 18.5 | 555 | 3.7 |

| Cultivar B | 20 | Not specified | - |

| Cultivar B | 25 | Increased | Not specified |

This table is a representation of findings that show a significant increase in total quinolizidine alkaloids with a rise in temperature. nih.gov

Table 2: Total Quinolizidine Alkaloid (QA) Content in Sophora alopecuroides at Different Developmental Stages

| Developmental Stage | Total QA Content (mg/g) |

| Adult Stage | ~70 |

| Flowering Stage | ~85 |

| Podding Stage | ~95 |

| Mature Stage | ~112 |

This table illustrates the general trend of increasing total alkaloid content as the plant matures, with the highest levels found in the mature stage.

Preclinical Neurobiological Investigations Animal Models

Investigation of Neurotransmitter System Modulation in Animal Models

Cholinergic System Pathways in Rodents

The cholinergic system, crucial for cognitive functions like learning and memory, is a significant target for neuroactive compounds. In rodent models, the administration of certain substances can alter the activity of key enzymes within this system, such as choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE). nih.gov For instance, studies have shown that chronic administration of L-tyrosine can lead to a decrease in ChAT activity in the cerebral cortex and an increase in AChE activity in the hippocampus, striatum, and cerebral cortex of rats. nih.gov This suggests a potential disruption of acetylcholine (B1216132) synthesis and degradation pathways.

Furthermore, research on obese Zucker rats has revealed impairments in the brain's cholinergic system. mdpi.commdpi.com These animals show a reduction in the expression of the alpha7 nicotinic acetylcholine receptor (α7nAChR), a predominant subtype in the mammalian brain, in both the frontal cortex and hippocampus. mdpi.commdpi.com This downregulation of a key cholinergic receptor highlights a potential mechanism through which metabolic conditions can impact cognitive function. The cholinergic system's role extends to ovarian function as well, where it appears to work in balance with the noradrenergic system to regulate processes like follicular development and ovulation. frontiersin.org

Dopaminergic and Serotonergic System Interactions

The interplay between the dopaminergic and serotonergic systems is critical in regulating mood, motivation, and reward-related behaviors. webmd.comnih.gov Dopamine (B1211576) is strongly associated with reward prediction and seeking, while serotonin (B10506) is thought to modulate these impulses and promote a more long-term perspective. webmd.comscitechdaily.com Recent studies in mice have provided direct evidence for an oppositional interaction between these two neurotransmitter systems in the nucleus accumbens, a key brain region for reward processing. scitechdaily.com When a reward is presented, dopamine signaling increases while serotonin signaling decreases. scitechdaily.com

This antagonistic relationship is further supported by research showing that activating the serotonergic pathway from the raphe nuclei to the ventral tegmental area (VTA), a core component of the dopamine system, can lead to reinforcement learning through the excitation of dopaminergic neurons. nih.gov This suggests a complex relationship where serotonin can both inhibit and, in some contexts, facilitate dopamine-related functions. The balance between dopamine and serotonin is crucial, as an imbalance can contribute to various neuropsychiatric conditions. webmd.com

Cellular and Synaptic Mechanism Studies in Isolated Neuronal Preparations

Electrophysiological Recordings of Receptor Activation

Electrophysiological studies on isolated neuronal preparations are fundamental to understanding how compounds like tetrahydrocytisine (B94161) interact with their target receptors at a cellular level. These techniques allow for the direct measurement of ion channel activity in response to receptor activation. For example, in studies of recombinant GABAA receptors expressed in HEK 293 cells, single-channel patch-clamp recordings have been used to investigate the activation and block of these receptors by agents like pentobarbitone. nih.gov Such studies can determine the kinetic properties of receptor activation, including agonist binding rates and channel gating, providing a minimal model to describe the receptor's function. nih.gov

The activation of G protein-coupled receptors (GPCRs), such as β-adrenoceptors, also leads to significant electrophysiological changes. nih.gov For instance, the activation of β1-adrenoceptors, which couple to Gs proteins, has positive inotropic effects on cardiac function. nih.gov This is mediated in part by the phosphorylation of L-Type Calcium channels by protein kinase A (PKA), which increases the rate of calcium influx. nih.gov These detailed electrophysiological analyses are crucial for elucidating the precise mechanisms by which neurotransmitters and drugs modulate neuronal and cellular function.

Intracellular Signaling Pathway Analysis (e.g., second messenger systems)

Upon receptor activation, a cascade of intracellular signaling events is initiated, often involving second messenger systems. nih.gov These pathways transmit the signal from the cell surface to intracellular targets, ultimately leading to a cellular response. nih.govnih.gov A widespread signaling pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses through the cytoplasm to release Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Another key second messenger is cyclic AMP (cAMP), which is produced following the activation of G protein-coupled receptors. nih.gov cAMP, in turn, activates protein kinase A (PKA), which can then phosphorylate various target proteins, leading to changes in cellular processes like glycogen (B147801) metabolism. nih.gov The specificity of these signaling pathways is often maintained by scaffolding proteins that localize the signaling components to specific subcellular locations. libretexts.org Understanding these intricate signaling networks is essential for comprehending the full spectrum of a compound's effects within a cell.

Behavioral Phenotyping in Preclinical Animal Models (Focus on Mechanistic Correlates)

Behavioral phenotyping in animal models provides a crucial link between the molecular and cellular effects of a compound and its potential impact on complex behaviors. nih.govmdpi.com These models are instrumental in understanding the causes of human diseases and for the preclinical evaluation of potential treatments. nih.gov By using a range of behavioral tests, researchers can assess various domains, including motor skills, social behavior, repetitive behaviors, and cognition. nih.govfrontiersin.org

For example, in a mouse model of SHANK3-related neurodevelopmental disorder, behavioral phenotyping revealed impaired motor coordination and endurance, as well as pronounced stereotypic and repetitive behaviors. frontiersin.org Similarly, in a mouse model of GBA1-associated Parkinson's disease, behavioral evaluations assessed impairments in cognition, olfaction, and motor coordination, which are cardinal behavioral phenotypes seen in patients. mdpi.com These behavioral assays, when correlated with underlying neurobiological changes, provide valuable insights into the mechanisms of action of both diseases and potential therapeutic interventions.

Locomotor Activity Assessments and Neuromodulation

An extensive search of preclinical scientific literature yielded no specific studies investigating the effects of this compound on locomotor activity or its potential for neuromodulation in animal models. Standardized tests to assess locomotor activity, such as the open-field test which measures horizontal and vertical movements, and more complex tasks that evaluate coordination and motor learning, have not been reported in the context of this compound. mdpi.comdijkhuizenlab.nl These assessments are crucial in preclinical pharmacology to understand a compound's baseline effects on motor function and its potential as a stimulant or depressant. mdpi.com Similarly, while neuromodulation techniques are widely used in preclinical research to study neural circuits and the effects of therapeutic interventions, there is no available data on the application or effects of this compound within this research paradigm. uq.edu.au

Cognitive Function Assessments Related to Cholinergic Modulation

There is a lack of published research on the effects of this compound on cognitive function in animal models, specifically in relation to cholinergic modulation. The cholinergic system, which utilizes the neurotransmitter acetylcholine, plays a critical role in cognitive processes such as learning and memory. unige.chnih.gov Preclinical assessments often employ behavioral tasks like the Morris water maze or novel object recognition to evaluate a compound's impact on these cognitive domains. uq.edu.au Despite the known importance of cholinergic modulation in cognitive enhancement and the use of various animal models to study these effects, no studies have specifically reported on the cholinomimetic or other cognitive-modulating properties of this compound. uq.edu.auresearchgate.net

Neuroprotection and Neuroinflammation Mechanisms in Disease Models (Preclinical)

Impact on Neuronal Viability and Connectivity

There is no available scientific evidence from preclinical studies on the impact of this compound on neuronal viability or connectivity. The assessment of neuronal viability is fundamental in neuroprotection studies, often involving in vitro models where neurons are exposed to toxins or other insults to screen for protective effects of a compound. neurofit.comnih.gov Furthermore, investigations into neuronal connectivity, which can be assessed using techniques like functional magnetic resonance imaging (fMRI) or electrophysiology, are crucial for understanding how a compound might influence neural circuits in the context of disease. dijkhuizenlab.nlfrontierspartnerships.org The current body of scientific literature does not provide any information on whether this compound affects these critical aspects of neuronal health and function.

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of tetrahydrocytisine (B94161), enabling its separation from other related alkaloids and matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of quinolizidine (B1214090) alkaloids, including this compound. mdpi.comnih.govwjpmr.com The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For polar compounds like alkaloids, hydrophilic interaction liquid chromatography (HILIC) has proven effective. semanticscholar.orgnih.gov A study on the determination of cytisine (B100878), a closely related alkaloid, utilized a HILIC column with a silica (B1680970) stationary phase and a mobile phase consisting of acetonitrile (B52724) and a formate (B1220265) buffer at pH 4.0. semanticscholar.orgnih.gov This approach often provides better retention for polar analytes compared to traditional reversed-phase columns. mdpi.com

In reversed-phase HPLC, which is also applicable, the mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and resolution. mdpi.comtandfonline.com The detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. mdpi.com The choice of the stationary phase, such as C8 or C18, depends on the specific separation requirements. mdpi.comnih.gov

Table 1: Example HPLC Parameters for Alkaloid Analysis

| Parameter | Condition | Reference |

| Column | HILIC silica stationary phase | semanticscholar.orgnih.gov |

| Mobile Phase | Acetonitrile and formate buffer (pH 4.0) in a linear gradient | semanticscholar.orgnih.gov |

| Detector | Diode Array Detector (DAD) | mdpi.com |

| Flow Rate | Typically around 1.0 mL/min | jfda-online.com |

This interactive table allows for the comparison of different HPLC conditions used in alkaloid analysis.

Gas Chromatography (GC) Approaches

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.commeasurlabs.com When coupled with a mass spectrometer (GC-MS), it becomes a gold standard for the identification of substances. wikipedia.org For GC analysis, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' interaction with the stationary phase. organomation.com

The choice of the GC column is crucial and is based on factors like the stationary phase, internal diameter, film thickness, and length. sigmaaldrich.com A common setup for alkaloid analysis involves a capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. nih.gov The temperature program is optimized to achieve good separation of the target analytes. nih.gov

Table 2: Typical GC Parameters for Alkaloid Analysis

| Parameter | Condition | Reference |

| Column | Rxi®-5Sil MS (60 m, 0.25 mm ID, 0.25 μm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250°C | cabidigitallibrary.org |

| Oven Program | Start at 120°C, ramp to 300°C | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.govcabidigitallibrary.org |

This interactive table provides an overview of typical GC conditions for the analysis of alkaloids.

Method Development for Complex Biological and Plant Matrices

Analyzing this compound in complex matrices such as biological fluids (e.g., serum, saliva) and plant extracts presents significant challenges due to the presence of numerous interfering substances. semanticscholar.orgnih.gov Effective sample preparation is therefore a critical step to isolate the analyte of interest and remove matrix components that could interfere with the analysis. organomation.comresearchgate.net

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for cleaning up samples before chromatographic analysis. semanticscholar.orgresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. researchgate.net

Protein Precipitation: For biological samples like plasma or serum, this method is used to remove proteins that can interfere with the analysis. researchgate.net

The development of a robust analytical method requires careful optimization of both the sample preparation and the chromatographic conditions to ensure accuracy, precision, and sensitivity. researchgate.net For plant matrices, extraction of alkaloids often involves homogenization in an acidic solution followed by alkalinization and extraction with an organic solvent. cabidigitallibrary.org

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and related compounds. numberanalytics.com It provides information about the molecular weight and elemental composition of the analyte.

GC-MS and LC-MS Applications

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extensively used in the analysis of quinolizidine alkaloids. semanticscholar.orgnih.gov

GC-MS: This technique combines the separation power of GC with the sensitive and selective detection of MS. wikipedia.org It is particularly useful for the analysis of volatile alkaloids and provides characteristic fragmentation patterns that aid in identification. nih.govcabidigitallibrary.org Electron impact (EI) is a common ionization method used in GC-MS. nih.gov

LC-MS: LC-MS is highly effective for analyzing a wide range of compounds, including those that are not amenable to GC analysis. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes before they enter the mass spectrometer. semanticscholar.orgnih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it suitable for quantifying low levels of analytes in complex matrices. mdpi.comresearchgate.net

Structural Elucidation via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. numberanalytics.comlongdom.org This capability is crucial for the structural elucidation of unknown compounds or for confirming the identity of known compounds like this compound. scirp.org

By analyzing the fragmentation patterns obtained from HRMS/MS experiments, researchers can piece together the structure of the molecule. numberanalytics.comscirp.org Techniques like Collision-Induced Dissociation (CID) are used to fragment the parent ion into smaller product ions, providing valuable structural information. longdom.org The precise mass measurements of both the parent and fragment ions help in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Spectroscopic Methods for Structural Analysis and Purity Assessment